molecular formula C22H18N2 B3032800 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline CAS No. 5298-71-5

6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline

Cat. No.: B3032800
CAS No.: 5298-71-5
M. Wt: 310.4 g/mol
InChI Key: RWOUETIZGZHNKY-UHFFFAOYSA-N
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Description

6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline is a chemical compound with the molecular formula C22H18N2 and a molecular weight of 310.39 g/mol It is a derivative of dibenzo(b,j)(1,10)phenanthroline, characterized by the presence of two methyl groups and a dihydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline typically involves the Friedländer condensation reaction. This reaction is carried out between 2-aminoacetophenone and 1,4-cyclohexanedione in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst . The reaction proceeds through the formation of an acridinone intermediate, which undergoes a second Friedländer condensation to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Fully hydrogenated forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline involves its ability to interact with various molecular targets. As a ligand, it can form stable complexes with metal ions, influencing their reactivity and stability. In biological systems, the compound can intercalate into DNA, disrupting its structure and function, which may contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. The presence of methyl groups and the dihydro structure enhance its stability and potential interactions with other molecules, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,8-dimethyl-6,7-dihydroquinolino[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-13-15-7-3-5-9-19(15)23-21-17(13)11-12-18-14(2)16-8-4-6-10-20(16)24-22(18)21/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOUETIZGZHNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3=C(C4=CC=CC=C4N=C3C2=NC5=CC=CC=C15)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201018
Record name 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5298-71-5
Record name 6,7-Dihydro-5,8-dimethyldibenzo[b,j][1,10]phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5298-71-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005298715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydro-5,8-dimethyl-dibenzo[b,j][1,10]phenanthroline
Source European Chemicals Agency (ECHA)
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Record name 6,7-DIHYDRO-5,8-DIMETHYL-DIBENZO(B,J)(1,10)PHENANTHROLINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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